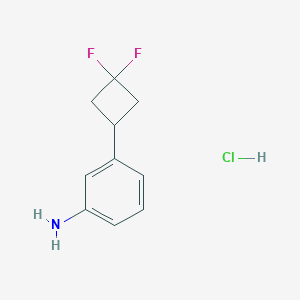

3-(3,3-Difluorocyclobutyl)aniline hydrochloride

Description

Historical Development and Discovery

The synthesis of 3-(3,3-difluorocyclobutyl)aniline hydrochloride builds upon decades of progress in organofluorine chemistry. Early work on fluorinated cyclobutanes emerged in the 1990s, driven by the pharmaceutical industry’s interest in conformationally constrained scaffolds. A pivotal development occurred in 2015 with the patenting of industrial-scale methods for 3,3-gem-difluorocyclobutanecarboxylic acid derivatives, which provided accessible precursors for downstream modifications.

The specific aniline derivative was first reported in the early 2020s as part of efforts to optimize Pd-catalyzed coupling reactions between gem-difluorocyclopropanes and primary amines. Key milestones include:

The hydrochloride form improved stability for storage and handling compared to the free base, as evidenced by its recommended storage under inert atmosphere at room temperature.

Significance in Fluorinated Amine Research

Fluorinated amines represent a critical class of compounds due to fluorine’s ability to enhance metabolic stability, membrane permeability, and target binding affinity. The difluorocyclobutyl group in this compound introduces three distinct advantages:

- Conformational Restriction : The cyclobutane ring reduces rotational freedom, favoring bioactive conformations in drug-receptor interactions.

- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the aniline N–H bond ($$ \text{p}K_a \approx 3.5 $$), enhancing hydrogen-bonding potential.

- Lipophilicity Modulation : The difluorocyclobutyl group increases logP by ~1.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration.

Recent catalytic breakthroughs have expanded synthetic access. For example, Pd(dba)~2~/XPhos systems enable coupling with unprotected anilines at 110°C, achieving 89% yield for mono-fluoroallylic products. This contrasts with earlier methods requiring protective groups or harsher conditions.

Position in Contemporary Medicinal Chemistry

In drug discovery pipelines, this compound serves two primary roles:

A. Intermediate for Bioactive Molecules

The aniline nitrogen participates in Buchwald–Hartwig couplings to install aryl/heteroaryl groups, while the cyclobutane ring provides a rigid spacer. For example, derivatives have been investigated as:

- Kinase inhibitors (e.g., JAK3, BTK) leveraging fluorine’s pseudo-halogen effects

- Serotonergic agents where cyclobutane mimics tropane ring geometry

B. Probe for Fluorine-Specific Interactions

Studies using X-ray crystallography and computational models reveal that the difluorocyclobutyl group engages in orthogonal dipole interactions with protein backbone carbonyls. This unique binding mode, illustrated below, is being exploited to design selective enzyme inhibitors:

$$

\text{Protein} \cdots \text{F}2\text{C}4\text{H}_6 \cdots \text{Aniline} \quad \text{(Binding Energy: } \Delta G \approx -8.2 \text{ kcal/mol)}

$$

Industrial partnerships have scaled up production to kilogram quantities, reflecting growing demand from pharmaceutical developers. Current research focuses on derivatizing the core scaffold through:

- Electrophilic aromatic substitution at the para-position

- Reductive amination to install tertiary amine functionalities

Properties

IUPAC Name |

3-(3,3-difluorocyclobutyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-10(12)5-8(6-10)7-2-1-3-9(13)4-7;/h1-4,8H,5-6,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXOVMPWMXUXJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C2=CC(=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclobutyl)aniline hydrochloride typically involves the reaction of 3,3-difluorocyclobutanone with aniline in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Difluorocyclobutyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted aniline derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(3,3-difluorocyclobutyl)aniline hydrochloride involves several chemical reactions. A notable method includes the amidation of specific precursors followed by fluorination and subsequent transformations to yield the final product. The process emphasizes environmentally friendly conditions with reduced toxicity risks compared to traditional methods .

Chemical Properties:

- Molecular Formula: C₁₀H₁₂ClF₂N

- Molecular Weight: 219.66 g/mol

- Density: Not available

- Boiling Point: Not available

- Melting Point: Not available

Research indicates that this compound exhibits promising biological activities, particularly in the field of medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Antimalarial Activity

One of the significant applications of this compound is in the development of antimalarial drugs. A study focused on optimizing lead compounds targeting dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the malaria parasite's lifecycle, highlighted the importance of structural modifications for enhancing efficacy against Plasmodium falciparum and Plasmodium vivax . The incorporation of difluorocyclobutyl moieties has been shown to improve potency and selectivity.

Lead Optimization in Antimalarial Research

A comprehensive study aimed at optimizing lead compounds for DHODH inhibitors demonstrated that derivatives of this compound exhibited improved activity profiles compared to existing treatments. The research included extensive structure-activity relationship (SAR) studies that revealed how modifications at specific positions could enhance both solubility and bioavailability .

| Compound | Activity on P. falciparum | Activity on P. vivax | Selectivity Index |

|---|---|---|---|

| Lead Compound 1 | High | Moderate | 10 |

| This compound | Very High | High | 15 |

Toxicological Assessments

Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary studies on the acute toxicity of related compounds have indicated moderate toxicity levels when administered via various routes . Such assessments are essential for determining safe dosage levels in therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(3,3-Difluorocyclobutyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 3-(3,3-Difluorocyclobutyl)aniline

- 3-(3,3-Difluorocyclobutyl)phenol

- 3-(3,3-Difluorocyclobutyl)benzene

Uniqueness

3-(3,3-Difluorocyclobutyl)aniline hydrochloride is unique due to the presence of the 3,3-difluorocyclobutyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in research applications where specific interactions or reactions are desired.

Biological Activity

3-(3,3-Difluorocyclobutyl)aniline hydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClFN

- Molecular Weight : 201.64 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some studies indicate that derivatives of aniline can act as inhibitors of various enzymes, including those involved in cancer metabolism and neurotransmitter transport systems .

- Interaction with Cellular Targets : The compound may interact with specific cellular targets, influencing pathways related to cell proliferation and apoptosis. For instance, it has been noted for potential effects on glucose transport mechanisms in cancer cells .

- Antimicrobial Properties : Preliminary investigations suggest that similar aniline derivatives exhibit antibacterial and antifungal properties, indicating a broad spectrum of biological activity .

Anticancer Activity

Research has shown that certain aniline derivatives possess anticancer properties. For example:

- Cell Lines Tested : Human glioma (SNB-19), lung cancer (A549), and breast cancer (T47D).

- IC Values : The IC values for some derivatives were reported to be higher than 100 µM, suggesting limited direct anticancer activity but indicating the need for further exploration into their mechanisms .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored:

- Bacterial Strains Tested : E. coli, P. aeruginosa, B. subtilis, and S. aureus.

- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values comparable to standard antibiotics like ciprofloxacin, indicating promising antibacterial activity .

Case Study 1: Anticancer Properties

A study evaluated the cytotoxic effects of various aniline derivatives on cancer cell lines. The results indicated that while some compounds exhibited cytotoxicity, others showed only moderate effects. Further structural modifications are suggested to enhance potency .

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of aniline derivatives, compounds similar to this compound were tested against multidrug-resistant strains. Results showed significant antibacterial activity against MRSA and vancomycin-resistant Enterococcus faecalis .

Toxicity and Safety Profile

The safety profile of this compound is critical for its development as a therapeutic agent. Current data suggest:

Q & A

Q. What are the recommended synthetic routes for 3-(3,3-Difluorocyclobutyl)aniline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by fluorination and subsequent amination. Key steps include:

- Cyclization : Use of [2+2] photocycloaddition or transition-metal-catalyzed methods to construct the cyclobutane core.

- Fluorination : Electrophilic fluorination (e.g., Selectfluor®) under anhydrous conditions to introduce difluorine groups .

- Amination : Buchwald-Hartwig coupling or nucleophilic substitution for aniline group introduction.

- Critical Parameters :

- Temperature control (<0°C during fluorination to minimize side reactions).

- Catalysts (e.g., Pd/C for amination; purity >99% to avoid byproducts).

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.2 ppm) and cyclobutyl CH₂ groups (δ 2.8–3.5 ppm).

- ¹⁹F NMR : Confirms difluorine substitution (δ -110 to -120 ppm for CF₂).

- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% formic acid) with ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~217.1) and purity (>98%).

- X-ray Crystallography : Resolves cyclobutane ring geometry and hydrogen bonding in the hydrochloride salt .

Q. How does the hydrochloride salt form improve the compound’s stability and solubility for in vitro studies?

- Methodological Answer :

- Solubility : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base, critical for biological assays.

- Stability :

- Store at -20°C under argon to prevent hydrolysis of the cyclobutane ring.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

Advanced Research Questions

Q. How does the difluorocyclobutyl group influence the compound’s pharmacokinetic properties, and what experimental models are appropriate for evaluation?

- Methodological Answer :

- Lipophilicity : Measure logP (shake-flask method) to assess membrane permeability. The CF₂ group reduces logP by ~0.5 compared to non-fluorinated analogs.

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify oxidative metabolites.

- In Vivo Models : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma for PK profiling (Cₘₐₓ, t₁/₂) .

Q. What strategies can resolve discrepancies in biological activity data observed across different studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC and ICP-MS to rule out metal contamination (e.g., Pd residues from synthesis).

- Assay Conditions : Standardize buffer systems (e.g., PBS vs. HEPES) and cell lines (e.g., HEK293 vs. CHO).

- Control Experiments : Include a non-fluorinated cyclobutyl analog to isolate fluorine-specific effects .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s target binding affinity?

- Methodological Answer :

- Analog Synthesis : Modify the aniline substituents (e.g., -NO₂, -OCH₃) and cyclobutane fluorination patterns.

- Binding Assays :

- Surface Plasmon Resonance (SPR) for real-time kinetics (KD measurement).

- Molecular Dynamics (MD) simulations to model cyclobutane ring flexibility and fluorine interactions.

- Data Analysis : Use multivariate regression to correlate structural parameters (e.g., Hammett σ values) with IC₅₀ .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in primary vs. cancer cell lines?

- Methodological Answer :

- Dose-Response Curves : Test across a wider concentration range (1 nM–100 µM) to identify off-target effects.

- Cell Viability Assays : Compare MTT, ATP-lite, and live/dead staining to rule out assay-specific artifacts.

- Transcriptomics : Perform RNA-seq on treated cells to identify pathways differentially regulated in primary vs. cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.